2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester
Overview
Description
2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester (also known as BTE) is an organic compound with a wide range of scientific applications. It is a versatile molecule that is used in many areas of research, including biochemistry, drug development, and chemical synthesis. BTE is a relatively new compound that has only recently been discovered and is quickly gaining popularity due to its unique properties and potential applications.
Scientific Research Applications
Suzuki–Miyaura Coupling Reactions
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl bromides or chlorides). The compound serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it a valuable tool in synthetic chemistry .
Synthesis of Benzotriazole-Containing Organic Sensitizers
This compound has been employed in Suzuki coupling reactions to synthesize benzotriazole-containing organic sensitizers. These sensitizers find applications in dye-sensitized solar cells (DSSCs) and other photovoltaic devices .
Meso-Polyarylamide-BODIPY Hybrids
Researchers have utilized this compound in Suzuki-Miyaura coupling to prepare meso-polyarylamide-BODIPY hybrids. These hybrids exhibit interesting optical properties and have potential applications in fluorescence imaging and sensing .
Synthesis of Ratanhine
The compound has been employed in the synthesis of ratanhine, a natural product with potential biological activities. Ratanhine derivatives have been investigated for their antimicrobial, antiviral, and antiparasitic properties .
Microwave-Assisted Sonogashira Reactions
In Sonogashira reactions, this compound participates in the synthesis of ethynylarylboronates. These compounds are useful building blocks for various organic transformations, including the preparation of functional materials and bioactive molecules .
Antidiabetic Agent and Canagliflozin Precursor
The compound itself possesses antidiabetic properties. Additionally, it serves as an intermediate in the synthesis of Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor used for treating type 2 diabetes mellitus .
These applications highlight the versatility and significance of this compound in both fundamental research and practical applications. Researchers continue to explore its potential in various contexts, making it an exciting area of study . If you’d like further details or have additional questions, feel free to ask! 😊
properties
IUPAC Name |
ethyl 2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-6-methoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3S/c1-3-20-16(18)15-11(5-4-6-13(15)19-2)7-8-12-9-10-14(17)21-12/h4-10H,3H2,1-2H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDVBBLIPZRFFC-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC)C=CC2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C=CC=C1OC)/C=C/C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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